![molecular formula C14H23N B15272821 3-Methyl-1-[4-(propan-2-YL)phenyl]butan-1-amine](/img/structure/B15272821.png)
3-Methyl-1-[4-(propan-2-YL)phenyl]butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-[4-(propan-2-YL)phenyl]butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butan-1-amine backbone with a methyl group at the third position and a 4-(propan-2-yl)phenyl group attached to the first carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[4-(propan-2-YL)phenyl]butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(propan-2-yl)benzaldehyde and 3-methylbutan-1-amine.
Condensation Reaction: The aldehyde group of 4-(propan-2-yl)benzaldehyde reacts with the amine group of 3-methylbutan-1-amine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction step.
Automated Reactors: Employing automated reactors to control reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
3-Methyl-1-[4-(propan-2-YL)phenyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.
Substitution: HNO3, H2SO4, Cl2, Br2, or other electrophilic reagents.
Major Products Formed
Oxidation: Formation of imines, nitriles, or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学研究应用
3-Methyl-1-[4-(propan-2-YL)phenyl]butan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Methyl-1-[4-(propan-2-YL)phenyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Methiopropamine: An analog with a thiophene ring instead of the phenyl group.
Amphetamine: A structurally related compound with a similar amine backbone but different substituents.
Phenethylamine: A simpler analog with a phenyl group and an ethylamine backbone.
Uniqueness
3-Methyl-1-[4-(propan-2-YL)phenyl]butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butan-1-amine backbone with a 4-(propan-2-yl)phenyl group makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H23N |
|---|---|
分子量 |
205.34 g/mol |
IUPAC 名称 |
3-methyl-1-(4-propan-2-ylphenyl)butan-1-amine |
InChI |
InChI=1S/C14H23N/c1-10(2)9-14(15)13-7-5-12(6-8-13)11(3)4/h5-8,10-11,14H,9,15H2,1-4H3 |
InChI 键 |
XLEKLERNDNKEOX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C1=CC=C(C=C1)C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B15272739.png)
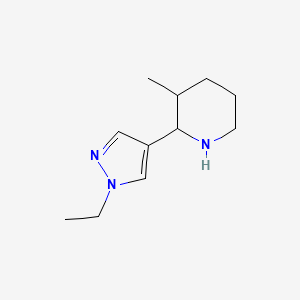
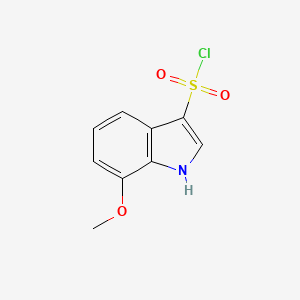

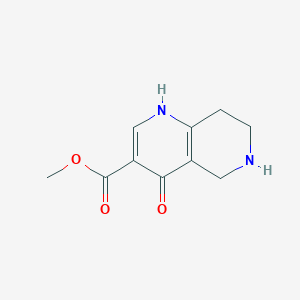
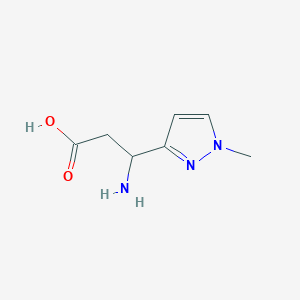
amine](/img/structure/B15272780.png)


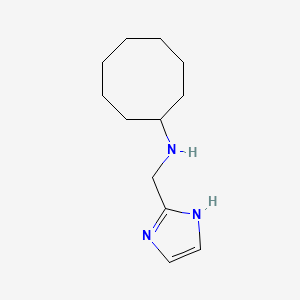
![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B15272803.png)
![tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B15272811.png)
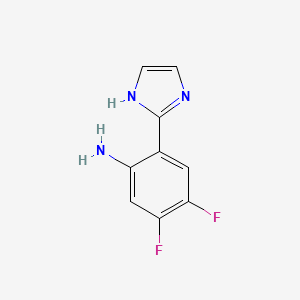
![(Z,6R)-6-[(5R,9S,10R,12S,13R,14S,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B15272817.png)
